Kifunensine diacetonide

Beschreibung

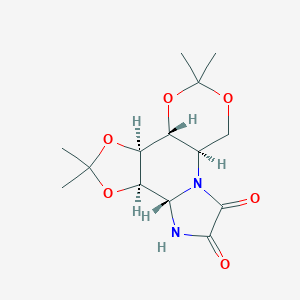

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,6S,7R,11S,12R)-9,9,14,14-tetramethyl-8,10,13,15-tetraoxa-2,5-diazatetracyclo[10.4.0.02,6.07,11]hexadecane-3,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O6/c1-13(2)19-5-6-7(20-13)8-9(22-14(3,4)21-8)10-15-11(17)12(18)16(6)10/h6-10H,5H2,1-4H3,(H,15,17)/t6-,7-,8+,9+,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXURXVDRNXPIM-ZJDVBMNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2C(O1)C3C(C4N2C(=O)C(=O)N4)OC(O3)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H]2[C@@H](O1)[C@H]3[C@@H]([C@@H]4N2C(=O)C(=O)N4)OC(O3)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469302 | |

| Record name | Kifunensine diacetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134234-43-8 | |

| Record name | (3aS,3bR,7aR,11aS,11bR)-Hexahydro-2,2,5,5-tetramethyl-7H-[1,3]dioxino[4,5-e]-1,3-dioxolo[4,5-c]imidazo[1,2-a]pyridine-9,10-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134234-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kifunensine diacetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Kifunensine Diacetonide: A Technical Guide for Glycobiology and Drug Development

Foreword: The Strategic Importance of Glycan Manipulation

In the landscape of modern drug development and fundamental biological research, the ability to control and manipulate protein glycosylation is paramount. Glycans, the complex carbohydrate structures adorning the surface of proteins, are critical mediators of a vast array of biological processes, from intercellular signaling and immune recognition to protein folding and stability. The precise engineering of these glycan structures on therapeutic proteins can dramatically enhance their efficacy, tailor their pharmacokinetic profiles, and improve their safety. Kifunensine, a potent and highly specific inhibitor of α-mannosidase I, has emerged as an indispensable tool for achieving a homogenous, high-mannose glycosylation profile on recombinant proteins. This guide focuses on Kifunensine Diacetonide, a key synthetic intermediate in the production of Kifunensine, providing researchers, scientists, and drug development professionals with a comprehensive technical resource on its synthesis, properties, and strategic application.

This compound: The Protected Precursor

This compound, chemically known as 2-amino-2-deoxy-1,3:4,5-di-O-isopropylidene-D-mannitol, serves as a crucial, protected building block in the chemical synthesis of Kifunensine[1]. The "diacetonide" designation refers to the two isopropylidene groups that protect the hydroxyl moieties of the parent mannosamine derivative. This protection strategy is a cornerstone of carbohydrate chemistry, enabling specific chemical transformations at other sites of the molecule without unintended reactions at the hydroxyl groups[1][2].

The use of isopropylidene groups is advantageous due to their ease of installation and subsequent removal under mild acidic conditions. This strategy allows for a more controlled and efficient synthesis of the final active compound, Kifunensine.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| Chemical Name | 2-amino-2-deoxy-1,3:4,5-di-O-isopropylidene-D-mannitol | [1] |

| CAS Number | 134234-43-8 | |

| Molecular Formula | C₁₄H₂₇NO₅ | Calculated |

| Molecular Weight | 289.37 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and acetone. | Inferred from synthetic procedures |

The Synthetic Pathway: From N-Acetyl-D-Mannosamine to Kifunensine

The total synthesis of Kifunensine is a multi-step process, with the formation and subsequent deprotection of this compound being pivotal stages. A patented and widely recognized route commences with N-acetyl-D-mannosamine[1].

Caption: Synthetic workflow from N-acetyl-D-mannosamine to Kifunensine.

Experimental Protocol: Synthesis of this compound

This protocol is based on the principles outlined in the patented synthesis of Kifunensine intermediates[1].

Objective: To synthesize 2-amino-2-deoxy-1,3:4,5-di-O-isopropylidene-D-mannitol (this compound) from the corresponding reduced intermediate.

Materials:

-

2-amino-2-deoxy-D-mannitol derivative (Intermediate 1 from the workflow)

-

Acetone (anhydrous)

-

2,2-Dimethoxypropane (DMP)

-

p-Toluenesulfonic acid monohydrate (PTSA)

-

Silica gel

-

Light petroleum ether

Procedure:

-

Dissolve the 2-amino-2-deoxy-D-mannitol derivative in a mixture of anhydrous acetone and 2,2-dimethoxypropane.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA) to the solution.

-

Stir the reaction mixture at room temperature (approximately 20°C) for 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a mild base (e.g., triethylamine).

-

Filter the reaction mixture through a plug of silica gel to remove the catalyst and any polar impurities.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Crystallize the crude this compound from light petroleum ether to yield the purified product.

Causality: The use of PTSA as a catalyst is preferred over others like camphorsulfonic acid as it allows the reaction to proceed efficiently at room temperature, avoiding higher temperatures that could lead to side product formation[1]. DMP acts as a water scavenger, driving the equilibrium towards the formation of the diacetonide.

Experimental Protocol: Deprotection to Yield Kifunensine

Objective: To remove the isopropylidene protecting groups from this compound to yield Kifunensine.

Materials:

-

This compound intermediate after further synthetic modifications

-

75% Trifluoroacetic acid (TFA) in water or methanolic hydrochloric acid

-

Appropriate solvent (e.g., dichloromethane for TFA deprotection)

Procedure using TFA:

-

Dissolve the protected Kifunensine precursor in a minimal amount of an appropriate solvent.

-

Add a solution of 75% trifluoroacetic acid in water to the reaction mixture[3].

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Kifunensine.

-

Purify the crude product by chromatography or recrystallization.

Self-Validation: The success of the deprotection can be confirmed by a significant change in polarity on TLC and by spectroscopic methods such as NMR, where the signals corresponding to the isopropylidene groups will have disappeared.

Mechanism of Action: The Role of Kifunensine in Glycoprotein Processing

Once deprotected, Kifunensine acts as a potent and specific inhibitor of α-1,2-mannosidase I, an enzyme located in the endoplasmic reticulum (ER) and Golgi apparatus. This enzyme is responsible for the initial trimming of mannose residues from the nascent N-glycan precursor (Glc₃Man₉GlcNAc₂) attached to newly synthesized glycoproteins.

By inhibiting mannosidase I, Kifunensine effectively halts the N-glycan processing pathway at the high-mannose stage, leading to the accumulation of glycoproteins predominantly bearing Man₉GlcNAc₂ structures[4][5]. This prevents the subsequent formation of complex and hybrid N-glycans.

Caption: Inhibition of the N-glycosylation pathway by Kifunensine.

Applications in Research and Biotherapeutics

The ability of Kifunensine to generate homogenous high-mannose glycoproteins has profound implications for various fields:

-

Therapeutic Antibody Production: By producing antibodies with high-mannose glycans, which are afucosylated, their antibody-dependent cell-mediated cytotoxicity (ADCC) can be significantly enhanced. This is a critical attribute for many anti-cancer monoclonal antibodies.

-

Enzyme Replacement Therapies (ERTs): For lysosomal storage disorders, ERTs are more effective if they can be efficiently targeted to and taken up by cells via mannose receptors. Kifunensine treatment of cells producing these enzymes results in high-mannose glycans that facilitate this targeting.

-

Vaccine Development: The presentation of viral antigens with high-mannose glycans can enhance their recognition and uptake by dendritic cells, leading to a more robust immune response.

-

Structural Biology: The heterogeneity of complex glycans often impedes the crystallization of glycoproteins. By producing a homogenous high-mannose glycoform, Kifunensine facilitates structural studies by X-ray crystallography and cryo-electron microscopy.

-

Cancer Research: Altered glycosylation is a hallmark of cancer. Kifunensine is used as a tool to study the role of high-mannose glycans in cancer cell biology, including cell aggregation and signaling.

Conclusion and Future Perspectives

This compound is more than just a synthetic intermediate; it is the gateway to a powerful tool for glycoengineering. Its strategic use in a well-defined synthetic pathway allows for the efficient production of Kifunensine, which in turn empowers researchers and drug developers to precisely control glycoprotein glycosylation. As the understanding of the crucial roles of glycans in health and disease continues to expand, the demand for tools like Kifunensine, and by extension the knowledge of its synthesis via intermediates like this compound, will undoubtedly grow. Future research may focus on developing even more efficient and scalable synthetic routes, further solidifying the importance of this class of molecules in advancing biological science and medicine.

References

-

Protecting Group Strategies in Carbohydrate Chemistry. (n.d.). Wiley-VCH. Retrieved from [Link]

- Benjes, P. A., Clinch, K., & Dickison, J. A. (2006). U.S. Patent No. 7,129,355. U.S. Patent and Trademark Office.

-

Huang, A., Kurhade, S. E., Ross, P., Apley, K. D., Griffin, J. D., Berkland, C. J., & Farrell, M. P. (2022). Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling. ACS Pharmacology & Translational Science, 5(11), 1062–1069. Retrieved from [Link]

-

Kifunensine. (n.d.). GlycoFineChem. Retrieved from [Link]

-

Hering, K. W., Karaveg, K., Moremen, K. W., & Pearson, W. H. (2005). A practical synthesis of kifunensine analogues as inhibitors of endoplasmic reticulum alpha-mannosidase I. The Journal of Organic Chemistry, 70(24), 9892–9904. Retrieved from [Link]

-

Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. (2019). Beilstein Journal of Organic Chemistry, 15, 1030–1066. Retrieved from [Link]

-

A new synthetic route to 2-amino-2-deoxy-d-mannose derivatives from 3,4:5,6-di-O-isopropylidene-aldehydo-d-glucose dibenzyl acetal. (1984). Carbohydrate Research, 127(1), 15-23. Retrieved from [Link]

-

Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. (2017). Molecules, 22(4), 626. Retrieved from [Link]

-

Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. (2012). Molecules, 17(10), 12116–12128. Retrieved from [Link]

-

Elbein, A. D., Tropea, J. E., Mitchell, M., & Kaushal, G. P. (1990). Kifunensine, a potent inhibitor of the glycoprotein processing mannosidase I. The Journal of biological chemistry, 265(26), 15599–15605. Retrieved from [Link]

-

Facile preparation of the N-acetyl-glucosaminylated asparagine derivative with TFA-sensitive protecting groups useful for solid-phase glycopeptide synthesis. (2015). Journal of Peptide Science, 21(9), 696-699. Retrieved from [Link]

-

Chemoenzymatic Methods for the Synthesis of Glycoproteins. (2012). Journal of the American Chemical Society, 134(23), 9531–9543. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 5. Kifunensine, a potent inhibitor of the glycoprotein processing mannosidase I - PubMed [pubmed.ncbi.nlm.nih.gov]

Kifunensine Diacetonide: A Linchpin Intermediate in Glycobiology Research and Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Kifunensine, a potent and selective inhibitor of α-mannosidase I, has emerged as an indispensable tool in glycobiology research and the manufacturing of therapeutic glycoproteins. Its ability to arrest N-glycan processing at the high-mannose stage allows for the production of homogenous glycoproteins, facilitating structural studies and enhancing the efficacy of certain biotherapeutics. However, the synthesis of Kifunensine and its analogues often necessitates a stable, protected intermediate to navigate complex multi-step synthetic pathways. Kifunensine diacetonide (CAS 134234-43-8), a diisopropylidene-protected derivative of Kifunensine, fulfills this critical role.[1][2][3][4][5] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and applications of this compound, offering field-proven insights for researchers and drug development professionals.

Introduction: The Significance of Kifunensine and the Role of Protecting Groups

Kifunensine is a natural alkaloid, originally isolated from Kitasatosporia kifunense, that exhibits potent and specific inhibition of class I α-mannosidases.[6] These enzymes are pivotal in the trimming of high-mannose N-glycans in the endoplasmic reticulum and Golgi apparatus. By inhibiting these mannosidases, Kifunensine effectively halts the maturation of N-glycans, leading to the accumulation of glycoproteins with predominantly high-mannose structures.[6] This controlled manipulation of glycosylation is of paramount importance for:

-

Structural Biology: Producing homogenous glycoproteins that are more amenable to crystallization and structural elucidation.

-

Therapeutic Antibody Production: Engineering antibodies with enhanced antibody-dependent cell-mediated cytotoxicity (ADCC) by preventing core fucosylation.

-

Enzyme Replacement Therapies: Generating enzymes with exposed mannose residues that can be targeted to mannose receptors on specific cells for improved drug delivery.

The chemical synthesis of Kifunensine, a complex chiral molecule, requires a strategic approach involving the use of protecting groups to mask reactive functional groups and ensure regioselectivity in subsequent reactions. The hydroxyl groups of the mannose backbone are particularly susceptible to unwanted side reactions. Acetonide groups, formed by the reaction of diols with acetone, are widely employed as protecting groups for cis-diols due to their stability under a range of reaction conditions and their facile removal under mild acidic conditions. This compound serves as a key synthetic building block, offering enhanced stability and solubility in organic solvents compared to the unprotected Kifunensine, thereby streamlining multi-step synthetic routes.[1][6]

The Chemical Structure of this compound

This compound is the diisopropylidene ketal of Kifunensine. The structure is systematically named (3aS,3bR,7aR,11aS,11bR)-Hexahydro-2,2,5,5-tetramethyl-7H-[6][7]dioxino[4,5-e]-1,3-dioxolo[4,5-c]imidazo[1,2-a]pyridine-9,10-dione.[5] The two isopropylidene groups protect the cis-diol functionalities of the mannose-derived portion of the molecule.

Based on the known structure of Kifunensine and common protection strategies for mannose derivatives, the diacetonide protects the 6,7- and 8,8a-hydroxyl groups. This protection strategy is supported by synthetic routes that utilize diisopropylidene-protected mannose precursors.

Diagram 1: Deduced Chemical Structure of this compound

Caption: Deduced structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 134234-43-8 | [1][2][3][5] |

| Molecular Formula | C₁₄H₂₀N₂O₆ | [2] |

| Molecular Weight | 312.32 g/mol | [3] |

| Appearance | Typically a white to off-white solid | Inferred |

| Solubility | Soluble in organic solvents | Inferred |

Synthesis and Characterization

The synthesis of this compound is a key part of the overall synthesis of Kifunensine. A patented method describes the synthesis starting from N-acetyl-D-mannosamine.[7] A crucial intermediate in a similar synthesis of Kifunensine analogues is (2R,3R,4R,5R)-5-amino-2,3:4,6-diisopropylidenedioxyhexanol.[8] This highlights the use of diisopropylidene protection early in the synthetic sequence.

Diagram 2: Generalized Synthetic Workflow for Kifunensine via this compound

Caption: Synthetic pathway to Kifunensine and its analogues.

Synthesis Protocol (Conceptual)

While specific, detailed protocols for the synthesis of this compound are often proprietary, a general procedure can be inferred from related syntheses of protected mannose derivatives.

Step 1: Protection of N-acetyl-D-mannosamine. The starting material, N-acetyl-D-mannosamine, undergoes a series of reactions to introduce the diisopropylidene protecting groups. This is typically achieved by reacting the sugar with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst.

Step 2: Multi-step Conversion to the Imidazo[1,2-a]pyridine Core. The protected mannosamine derivative is then subjected to a series of transformations to construct the bicyclic imidazo[1,2-a]pyridine core structure of Kifunensine.

Step 3: Purification. The resulting this compound is purified using standard chromatographic techniques.

Characterization

Although a complete, publicly available dataset is not readily found, the characterization of this compound would rely on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the isopropylidene groups (characteristic signals for the methyl groups) and the overall carbon skeleton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would provide an accurate mass measurement, confirming the molecular formula C₁₄H₂₀N₂O₆.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the functional groups present, such as the carbonyl groups of the imidazolidinedione ring.

Applications in Research and Drug Development

This compound's primary role is as a stable, versatile intermediate in the synthesis of Kifunensine and its derivatives.

Synthesis of Kifunensine

The most direct application of this compound is its conversion to Kifunensine. This is typically achieved through acidic hydrolysis to remove the two acetonide protecting groups. A common method involves treatment with 75% trifluoroacetic acid (TFA).[4]

Experimental Protocol: Deprotection of this compound to Kifunensine

-

Dissolution: Dissolve this compound in an aqueous solution of 75% trifluoroacetic acid (TFA).

-

Reaction: Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, neutralize the reaction mixture carefully with a suitable base (e.g., sodium bicarbonate).

-

Purification: Purify the resulting Kifunensine using appropriate chromatographic methods, such as ion-exchange chromatography or reversed-phase high-performance liquid chromatography (HPLC).

Synthesis of Kifunensine Analogues

The protected nature of this compound allows for selective modification at other positions of the molecule to generate novel analogues with potentially improved properties, such as increased potency or altered cell permeability. For example, the free hydroxyl group can be a site for further chemical modification.

Conclusion

This compound is a cornerstone intermediate in the chemical synthesis of the potent mannosidase inhibitor, Kifunensine, and its derivatives. Its diisopropylidene protecting groups provide the necessary stability and solubility to facilitate complex synthetic transformations. A thorough understanding of its chemical structure and reactivity is essential for chemists and biochemists working in the field of glycobiology and the development of glycoprotein-based therapeutics. As the demand for precisely engineered biopharmaceuticals continues to grow, the importance of versatile synthetic intermediates like this compound will undoubtedly increase.

References

-

GlycoFineChem. (n.d.). Kifunensine. Retrieved from [Link]

-

GlycoFineChem. (n.d.). This compound | CAS 134234-43-8. Retrieved from [Link]

-

GlycoFineChem. (n.d.). GlycoSyn Kifunensine flyer. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound | CAS No : 134234-43-8. Retrieved from [Link]

- Hering, K. W., et al. (2005). A practical synthesis of kifunensine analogues as inhibitors of endoplasmic reticulum alpha-mannosidase I. The Journal of Organic Chemistry, 70(22), 8895–8905.

- Kurhade, S. E., et al. (2022). Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling. ACS Chemical Biology, 17(11), 3139–3151.

Sources

- 1. This compound | CAS 134234-43-8 — GlycoFineChem [glycofinechem.com]

- 2. vivanls.com [vivanls.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scbt.com [scbt.com]

- 6. glycofinechem.com [glycofinechem.com]

- 7. glycofinechem.com [glycofinechem.com]

- 8. A practical synthesis of kifunensine analogues as inhibitors of endoplasmic reticulum alpha-mannosidase I - PubMed [pubmed.ncbi.nlm.nih.gov]

Kifunensine diacetonide mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Kifunensine and its Diacetonide Precursor

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Kifunensine and its synthetic precursor, Kifunensine diacetonide, for researchers, scientists, and drug development professionals. We will delve into the core mechanism of action, its profound effects on cellular glycosylation pathways, and its practical applications in modern biotechnology and therapeutic development. The narrative is structured to provide not just procedural steps but the causal logic behind experimental design, ensuring a deep and actionable understanding of this powerful biochemical tool.

Introduction: The Central Role of Glycosylation and its Inhibition

N-linked glycosylation is a critical post-translational modification that dictates the structure, function, and fate of a vast number of proteins within eukaryotic cells. This intricate process, initiated in the endoplasmic reticulum (ER) and finalized in the Golgi apparatus, involves a highly ordered series of enzymatic steps. The ability to precisely intervene in this pathway is invaluable for both fundamental research and the production of biologics.

Kifunensine, an alkaloid originally isolated from the actinobacterium Kitasatosporia kifunensis, has emerged as a cornerstone tool for this purpose.[1] It is a potent and highly specific inhibitor of Class I α-mannosidases, enzymes that catalyze a crucial early step in the maturation of N-glycans.[1][2] this compound is a synthetic intermediate used in the preparation of Kifunensine; it acts as a more protected form that is readily converted to the active Kifunensine molecule for use in research and manufacturing.[3][4]

Core Mechanism: Precise Interruption of the N-Glycan Processing Pathway

To appreciate the action of Kifunensine, one must first understand the canonical N-linked glycosylation pathway. Nascent polypeptides entering the ER are tagged with a large, pre-assembled oligosaccharide precursor, Glc₃Man₉GlcNAc₂. A series of glucosidases and mannosidases then trim this precursor in a quality control cycle that ensures proper protein folding.

Once a protein is correctly folded, it transits to the Golgi apparatus for further processing. The key step targeted by Kifunensine occurs at the interface of the ER and the cis-Golgi. Here, Class I α-1,2-mannosidases are responsible for cleaving specific mannose residues from the Man₉GlcNAc₂ structure. This trimming is the gateway to the formation of hybrid and complex N-glycans, which are essential for the function of many mature glycoproteins.

Kifunensine functions as a structural mimic of the mannose sugar. Its cyclic oxamide structure allows it to fit into the active site of Class I α-mannosidases with high affinity, effectively blocking the natural substrate from being processed.[5][6] This inhibition is highly specific; Kifunensine does not significantly inhibit other glycosidases, such as mannosidase II or ER α-mannosidase.[1][2]

The direct consequence of this enzymatic blockade is the arrest of N-glycan processing at the high-mannose stage. Cells treated with Kifunensine accumulate glycoproteins that are overwhelmingly decorated with Man₉GlcNAc₂ oligosaccharides.[1][5] This provides researchers with a powerful method to produce homogenous populations of glycoproteins, a critical advantage for numerous applications.

Sources

- 1. Kifunensine - Wikipedia [en.wikipedia.org]

- 2. glycofinechem.com [glycofinechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kifunensine inhibits glycoprotein processing and the function of the modified LDL receptor in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Researcher's Guide to Mannosidase I Inhibition: Kifunensine vs. Kifunensine Diacetonide

This technical guide provides an in-depth comparison of Kifunensine and its synthetic precursor, Kifunensine diacetonide, for researchers, scientists, and drug development professionals. The aim is to elucidate the distinct applications of each compound, enabling informed decisions in experimental design and execution.

Foundational Principles: The Role of Mannosidase I in Glycosylation

The N-linked glycosylation pathway is a critical cellular process that dictates the structure and function of a vast array of proteins. This intricate pathway, commencing in the endoplasmic reticulum (ER) and continuing in the Golgi apparatus, involves a series of enzymatic modifications to oligosaccharide chains attached to nascent proteins. A key enzyme in this process is α-1,2-mannosidase I, which trims mannose residues from high-mannose glycans, a crucial step for the maturation into complex and hybrid N-glycans.

The ability to modulate this pathway is of paramount importance in various research and therapeutic contexts. Inhibition of mannosidase I effectively halts the glycosylation process at the high-mannose stage, leading to the production of glycoproteins with homogenous Man₈₋₉GlcNAc₂ structures. This has significant implications for:

-

Structural Biology: Homogenous glycan profiles reduce the heterogeneity of glycoproteins, facilitating crystallization and structural determination.[1]

-

Therapeutic Antibody Development: The absence of core fucose in the Fc region of monoclonal antibodies, a result of high-mannose glycoforms, has been shown to enhance antibody-dependent cell-mediated cytotoxicity (ADCC).

-

Enzyme Replacement Therapies: High-mannose glycans can be targeted to the mannose receptor for efficient cellular uptake, a desirable characteristic for lysosomal storage disorder treatments.

Kifunensine: The Potent Inhibitor

Kifunensine, an alkaloid originally isolated from the actinomycete Kitasatosporia kifunensis, is a highly potent and specific inhibitor of class I α-mannosidases.[1][2] It acts as a transition-state analogue, binding tightly to the active site of mannosidase I and effectively preventing the trimming of mannose residues.

Mechanism of Action

Kifunensine's inhibitory activity is highly selective for mannosidase I, with significantly less or no activity against other mannosidases, such as mannosidase II.[2] This specificity allows for precise control over the glycosylation pathway, leading to the accumulation of glycoproteins with high-mannose N-glycans.

Caption: Kifunensine inhibits Mannosidase I in the ER.

Practical Considerations

While highly effective, Kifunensine's hydrophilic nature can present a challenge, potentially limiting its passive diffusion across cell membranes.[2][3] This has led to the development of more lipophilic derivatives, such as acylated versions of Kifunensine, which exhibit enhanced potency due to improved cell permeability.[3]

This compound: The Synthetic Precursor

This compound is a protected form of Kifunensine, primarily utilized as a stable, storable intermediate in the chemical synthesis of Kifunensine and its derivatives.[4] The two hydroxyl groups on the mannose ring are protected as an acetonide, which alters the molecule's physical and chemical properties.

Role in Synthesis

The primary application of this compound is as a starting material for chemical synthesis. The acetonide protecting group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield Kifunensine.[3] This allows for the controlled production of the active inhibitor and provides a versatile platform for the synthesis of novel Kifunensine analogues with potentially improved properties.

Caption: Synthesis of Kifunensine and derivatives.

Direct Experimental Use: A Word of Caution

There is currently no established protocol for the direct application of this compound as a mannosidase I inhibitor in cell culture or biochemical assays. While its increased hydrophobicity might suggest enhanced cell permeability, it is crucial to understand that:

-

Activity: The active pharmacophore of Kifunensine relies on the free hydroxyl groups for binding to the mannosidase I active site. The presence of the acetonide group likely abolishes or significantly diminishes its inhibitory activity.

-

Hydrolysis: The stability of the acetonide group under physiological conditions (e.g., in cell culture media at pH 7.4) is not well-documented. If hydrolysis to Kifunensine is slow or incomplete, it would lead to inconsistent and unreliable experimental results.

Therefore, for direct inhibition of mannosidase I, the use of Kifunensine is the scientifically validated approach.

Comparative Analysis: Choosing the Right Compound

The selection between Kifunensine and this compound is determined entirely by the intended application.

| Feature | Kifunensine | This compound |

| Primary Use | Direct inhibitor of mannosidase I in biological experiments. | Synthetic intermediate for the preparation of Kifunensine and its derivatives. |

| Form | Active compound. | Protected precursor. |

| Solubility | Soluble in water.[4] | Expected to be more soluble in organic solvents. |

| Cell Permeability | Hydrophilic, which may limit passive diffusion.[2][3] | More hydrophobic, but not intended for direct cellular application. |

| Inhibitory Activity | Potent and specific inhibitor of mannosidase I.[2] | Not expected to be active in its protected form. |

Experimental Protocols

Protocol for Mannosidase I Inhibition in Cell Culture using Kifunensine

This protocol provides a general guideline for the use of Kifunensine to produce glycoproteins with high-mannose N-glycans in mammalian cell culture. Optimization may be required for specific cell lines and proteins of interest.

-

Stock Solution Preparation:

-

Prepare a 1-10 mM stock solution of Kifunensine in sterile water or a suitable buffer (e.g., PBS).

-

Gentle warming may be required to fully dissolve the compound.[4]

-

Filter-sterilize the stock solution through a 0.22 µm filter.

-

Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.

-

-

Cell Culture Treatment:

-

Culture cells under standard conditions until they reach the desired confluence for protein expression (e.g., during transfection or induction).

-

Add Kifunensine to the cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.[1]

-

Incubate the cells for the desired duration of protein expression. Kifunensine is stable in long-term cultures.[1]

-

-

Analysis of Glycosylation:

-

Harvest the cells or culture supernatant containing the glycoprotein of interest.

-

Analyze the glycosylation profile of the purified protein using methods such as SDS-PAGE with and without Endoglycosidase H (Endo H) treatment, or mass spectrometry. A significant shift in molecular weight after Endo H treatment indicates the presence of high-mannose glycans.

-

Protocol for the Deprotection of this compound to Kifunensine

This protocol is for the chemical conversion of this compound to Kifunensine and should be performed by personnel trained in chemical synthesis.

-

Reaction Setup:

-

Dissolve this compound in a suitable solvent.

-

Add 75% trifluoroacetic acid (TFA) to the solution.[3]

-

Stir the reaction at room temperature and monitor its progress by a suitable analytical method (e.g., TLC or LC-MS).

-

-

Work-up and Purification:

-

Upon completion, neutralize the reaction mixture.

-

Purify the resulting Kifunensine using standard chromatographic techniques (e.g., column chromatography).

-

-

Characterization:

-

Confirm the identity and purity of the synthesized Kifunensine using analytical methods such as NMR and mass spectrometry.

-

Conclusion: A Tale of Two Molecules

In the realm of glycosylation research and engineering, Kifunensine and this compound serve distinct yet complementary roles. Kifunensine is the workhorse inhibitor, a powerful tool for the direct and specific modulation of the N-linked glycosylation pathway in biological systems. Its application has been instrumental in advancing our understanding of glycoprotein structure and function, as well as in the development of novel therapeutic strategies.

This compound, on the other hand, is the silent partner in the synthesis laboratory. As a stable and versatile precursor, it empowers chemists to create Kifunensine and to explore the chemical space around it, leading to the development of next-generation inhibitors with enhanced properties.

For the researcher at the bench, the choice is clear: for direct mannosidase I inhibition, Kifunensine is the compound of choice. For those venturing into the synthesis of novel glycosylation inhibitors, this compound provides a valuable starting point. Understanding this fundamental distinction is key to the successful design and execution of experiments in the dynamic field of glycobiology.

References

- GlycoFineChem. Kifunensine.

-

Hung, A., et al. (2022). Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling. ACS Chemical Biology. [Link]

-

Crispin, M., et al. (2011). Use of the α-mannosidase I inhibitor kifunensine allows the crystallization of apo CTLA-4 homodimer produced in long-term cultures of Chinese hamster ovary cells. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]

-

Elbein, A. D., et al. (1990). Kifunensine, a potent inhibitor of the glycoprotein processing mannosidase I. The Journal of Biological Chemistry. [Link]

Sources

- 1. Kifunensine, a potent inhibitor of the glycoprotein processing mannosidase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glycofinechem.com [glycofinechem.com]

An In-Depth Technical Guide to Kifunensine's Role in Glycosylation Research

Prepared by: Gemini, Senior Application Scientist

Abstract

N-linked glycosylation is a critical post-translational modification that dictates the structure, function, and fate of a vast number of eukaryotic proteins. The ability to precisely control and manipulate this process is paramount for researchers in fundamental biology, drug development, and structural genomics. Kifunensine, a potent and highly specific inhibitor of Class I α-mannosidases, has emerged as an indispensable tool for glycoengineering. This guide provides a comprehensive overview of Kifunensine, detailing its mechanism of action, core applications, and field-proven experimental protocols. We will explore the causality behind its use in producing homogenous glycoproteins for structural analysis, enhancing the therapeutic efficacy of monoclonal antibodies, and dissecting complex cellular pathways like Endoplasmic Reticulum-Associated Degradation (ERAD).

The Central Role of N-Linked Glycosylation

N-linked glycosylation is a fundamental process in all eukaryotic cells, involving the attachment of complex carbohydrate structures, known as glycans, to specific asparagine (Asn) residues of proteins.[1][2] This modification, occurring within the endoplasmic reticulum (ER) and Golgi apparatus, is crucial for a protein's lifecycle, influencing its proper folding, stability, trafficking, and molecular recognition capabilities.[1][3] The pathway begins in the ER with the en bloc transfer of a precursor oligosaccharide (Glc₃Man₉GlcNAc₂) from a lipid carrier to the nascent polypeptide chain.[4][5] Subsequently, this precursor undergoes a highly regulated series of trimming and processing steps by various glycosidases and glycosyltransferases as the glycoprotein transits through the ER and Golgi, ultimately resulting in high-mannose, hybrid, or complex-type N-glycans.[2] The immense structural diversity generated by this pathway presents both a vital biological control mechanism and a significant challenge for researchers seeking to produce and study glycoproteins with uniform characteristics.

Kifunensine: A Precision Tool for Glycan Pathway Interruption

Kifunensine is a stable, cell-permeable alkaloid originally isolated from the actinobacterium Kitasatosporia kifunense.[6][7] It is a potent and selective inhibitor of Class I α-mannosidases, which are critical enzymes in the N-glycan processing pathway.[8] Specifically, Kifunensine targets ER α-1,2-mannosidase I and Golgi Class I mannosidases (IA, IB, and IC), with Kᵢ values in the nanomolar range, making it 50 to 100 times more potent than other inhibitors like deoxymannojirimycin.[6] Its inhibitory action is highly specific; it does not significantly inhibit mannosidase II or other glycosidases, allowing for a precise and predictable interruption of the glycosylation pathway.[6]

It is important to note that while "Kifunensine diacetonide" is often referenced, it primarily serves as a synthetic precursor or building block for creating Kifunensine derivatives.[9][10][11] The biologically active compound used in the cell culture applications described herein is Kifunensine itself.[10]

Mechanism of Action: Arresting Glycan Processing

Kifunensine's utility is rooted in its ability to block a key trimming step early in the N-glycan processing pathway. After initial glucose trimming in the ER, ER Mannosidase I is responsible for removing specific mannose residues from the Man₉GlcNAc₂ structure. By inhibiting this enzyme, Kifunensine effectively halts the maturation of N-glycans.[12] This blockade prevents the formation of hybrid and complex glycans, causing glycoproteins to accumulate with homogenous, high-mannose structures, predominantly Man₉GlcNAc₂ and Man₈GlcNAc₂.[6][13]

Core Applications in Glycosylation Research and Drug Development

The ability to generate a uniform population of high-mannose glycoproteins makes Kifunensine a versatile tool across multiple scientific disciplines.

Production of Homogeneous Glycoproteins for Structural Biology

The inherent heterogeneity of mature complex glycans is a major obstacle to the crystallization of glycoproteins.[14] By treating expression systems with Kifunensine, researchers can produce glycoproteins with uniform Man₈/Man₉ glycans. These simplified glycans can then be readily removed with enzymes like Endoglycosidase H (Endo H) to yield a homogenous pool of protein, significantly increasing the likelihood of successful crystallization and structure determination.[14]

Enhancing Therapeutic Antibody Efficacy

The effector function of therapeutic monoclonal antibodies (mAbs), particularly Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC), is heavily influenced by the glycan structure on the Fc region.[8][15] The absence of a core fucose residue on the N-glycan dramatically increases the antibody's binding affinity to the FcγRIIIa receptor on immune cells, leading to enhanced ADCC. Kifunensine treatment not only produces high-mannose glycans but also prevents core fucosylation, which occurs later in the Golgi.[15][16] This provides a simple, in-process method to produce "biobetter" antibodies with heightened therapeutic potential without re-engineering the host cell line.[8][15]

Investigating ER-Associated Degradation (ERAD)

The ERAD pathway is a quality control mechanism that identifies and eliminates misfolded proteins. The trimming of mannose residues from N-glycans serves as a crucial "timer" in this process. By inhibiting mannosidase I with Kifunensine, researchers can suppress ERAD and study the fate of misfolded glycoproteins, providing insights into protein quality control and the pathology of diseases related to protein misfolding.[12]

Experimental Design: Protocols and Methodologies

The successful application of Kifunensine requires careful experimental design and validation. The following protocols provide a framework for its use in cell culture and the subsequent analysis of glycoforms.

Protocol 1: Induction of High-Mannose Glycosylation in Mammalian Cell Culture

This protocol describes the general procedure for treating a mammalian cell line (e.g., HEK293, CHO) that is transiently or stably expressing a glycoprotein of interest.

Causality Behind Choices:

-

Concentration: The chosen concentration is a critical balance. It must be high enough for complete mannosidase I inhibition but low enough to avoid off-target effects or cytotoxicity. Concentrations between 5-20 µM are typically sufficient for complete inhibition in mammalian cells.[6]

-

Timing: Kifunensine is added at the start of protein expression to ensure that all newly synthesized glycoproteins are processed in its presence.

-

Solvent: Kifunensine is water-soluble, but preparing a concentrated stock in DMSO is common practice for accurate dilution into culture media.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Kifunensine (M.W. 232.19 g/mol ) in sterile DMSO or water. Aliquot and store at -20°C.

-

Cell Culture Seeding: Seed your mammalian cells according to your standard protocol for transient transfection or stable cell line expansion.

-

Transfection (if applicable): Perform transfection of the plasmid encoding your glycoprotein of interest using your optimized method.

-

Kifunensine Treatment:

-

Immediately following transfection (or upon initiation of protein production in a stable cell line), dilute the Kifunensine stock solution directly into the culture medium to a final concentration of 5-10 µM.

-

For example, to achieve a 5 µM final concentration in 10 mL of media, add 5 µL of the 10 mM stock solution.

-

Ensure thorough but gentle mixing.

-

-

Incubation and Protein Expression: Culture the cells under their optimal conditions (e.g., 37°C, 5% CO₂) for the desired protein expression period (typically 48-72 hours for transient expression).

-

Harvesting: Harvest the cell culture supernatant (for secreted proteins) or the cell pellet (for intracellular proteins) as per your standard protocol.

-

Control Sample: It is imperative to run a parallel culture under identical conditions but with the addition of a vehicle control (e.g., an equivalent volume of DMSO) instead of Kifunensine. This sample is essential for validating the glycan shift.

Sources

- 1. N-Linked Glycosylation Process - Creative Proteomics [creative-proteomics.com]

- 2. N-linked glycosylation - Wikipedia [en.wikipedia.org]

- 3. N-Linked Protein Glycosylation in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. physiol.uzh.ch [physiol.uzh.ch]

- 5. academic.oup.com [academic.oup.com]

- 6. Kifunensine - Wikipedia [en.wikipedia.org]

- 7. Kifunensine, a potent inhibitor of the glycoprotein processing mannosidase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound | CAS 134234-43-8 — GlycoFineChem [glycofinechem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. mdpi.com [mdpi.com]

- 14. Glycoprotein Structural Genomics: Solving the Glycosylation Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vivo Glycan Engineering via the Mannosidase I Inhibitor (Kifunensine) Improves Efficacy of Rituximab Manufactured in Nicotiana benthamiana Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Kifunensine diacetonide CAS number 134234-43-8

Kifunensine, made accessible through its diacetonide precursor, is more than a simple enzyme inhibitor; it is a sophisticated molecular scalpel that allows researchers to precisely edit the N-linked glycosylation pathway. Its ability to generate homogenous high-mannose glycoproteins has profound implications for drug development, particularly in the engineering of next-generation therapeutic antibodies with enhanced potency. Furthermore, its role in modulating the ERAD pathway opens therapeutic avenues for a range of protein misfolding diseases. As research continues, the development of Kifunensine derivatives with improved properties, such as increased lipophilicity and even greater potency, promises to further expand the utility of this remarkable compound in both the laboratory and the clinic. [7][9]

References

- MedChemExpress. Kifunensine (FR-900494) | α-Mannosidases Inhibitor. [URL: https://www.medchemexpress.com/kifunensine.html]

- Wikipedia. Kifunensine. [URL: https://en.wikipedia.org/wiki/Kifunensine]

- Elbein AD, et al. Kifunensine, a potent inhibitor of the glycoprotein processing mannosidase I. PubMed - NIH. 1990. [URL: https://pubmed.ncbi.nlm.nih.gov/2144287/]

- Creative Proteomics. Methods for Detecting Changes in Protein Glycosylation Modification Levels. [URL: https://www.creative-proteomics.

- APExBIO. Kifunensine - Potent Mannosidase I Inhibitor. [URL: https://www.apexbt.com/kifunensine.html]

- Santa Cruz Biotechnology. This compound | CAS 134234-43-8. [URL: https://www.scbt.com/p/kifunensine-diacetonide-134234-43-8]

- Abcam. Kifunensine, class I alpha-mannosidase inhibitor (CAS 109944-15-2). [URL: https://www.abcam.com/kifunensine-class-i-alpha-mannosidase-inhibitor-cas-109944-15-2-ab142468.html]

- GlycoFineChem. This compound | CAS 134234-43-8. [URL: https://www.glycofinechem.com/product/kifunensine-diacetonide-cas-134234-43-8/]

- MtoZ Biolabs. Methods for Detecting Changes in Protein Glycosylation Levels. [URL: https://www.mtoz-biolabs.

- GlycoFineChem. Kifunensine. [URL: https://www.glycofinechem.com/kifunensine/]

- Wang, J., et al. Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling. ACS Chemical Biology. 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9603091/]

- ACS Publications. Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling. 2022. [URL: https://pubs.acs.org/doi/10.1021/acschembio.2c00523]

- Brady, L.J., et al. A class of low-cost alternatives to kifunensine for increasing high mannose N-linked glycosylation for monoclonal antibody production in Chinese hamster ovary cells. PubMed - NIH. 2020. [URL: https://pubmed.ncbi.nlm.nih.gov/32959952/]

- Burda, P., et al. Inhibition of Endoplasmic Reticulum-associated Degradation Rescues Native Folding in Loss of Function Protein Misfolding Diseases. Journal of Biological Chemistry. 2011. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3243530/]

- Crispin, M., et al. Manipulation of the Mammalian N-Linked Glycosylation Pathway in HEK293 Cells. ResearchGate. 2006. [URL: https://www.researchgate.

- Castilho, A., et al. In Vivo Glycan Engineering via the Mannosidase I Inhibitor (Kifunensine) Improves Efficacy of Rituximab Manufactured in Nicotiana benthamiana Plants. Preprints.org. 2018. [URL: https://www.preprints.org/manuscript/201811.0252/v1]

- Xiong, R., et al. Pharmacologic inhibition of N-linked glycan trimming with kifunensine disrupts GLUT1 trafficking and glucose uptake. PubMed - NIH. 2020. [URL: https://pubmed.ncbi.nlm.nih.gov/32298759/]

- ChemSigma. 134234-43-8 this compound. [URL: http://www.chemsigma.com/cas/134234-43-8.html]

- LGC Standards. This compound. [URL: https://www.lgcstandards.com/US/en/Kifunensine-diacetonide/p/TRC-K385005]

- de la Cadena, S., et al. Endoplasmic Reticulum (ER)-associated Degradation of Misfolded N-Linked Glycoproteins Is Suppressed upon Inhibition of ER Mannosidase I. Semantic Scholar. 2001. [URL: https://www.semanticscholar.org/paper/Endoplasmic-Reticulum-(ER)-associated-Degradation-Cadena-Hosokawa/9f4a0a4c52920272c726880482594a97184a3260]

- Pharmaffiliates. This compound | CAS No : 134234-43-8. [URL: https://www.

- Prien, J.M., et al. Targeted methods for quantitative analysis of protein glycosylation. PMC - NIH. 2015. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4764121/]

- Fregno, I., et al. ER-to-lysosome-associated degradation acts as failsafe mechanism upon ERAD dysfunction. EMBO Press. 2024. [URL: https://www.embopress.org/doi/full/10.1038/s44319-024-00137-z]

- Hu, Y., et al. Recent Advances in Analytical Approaches for Glycan and Glycopeptide Quantitation. PMC - NIH. 2018. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6357283/]

- Hosokawa, N. Mechanism and components of endoplasmic reticulum-associated degradation. The Journal of Biochemistry | Oxford Academic. 2007. [URL: https://academic.oup.com/jb/article/142/3/279/930997]

- Chronicles of Young Scientists. Analyzing Glycosylation Profiles with Mass Spectrometric Analysis. 2025. [URL: https://www.cysonline.org/article.asp?issn=2229-5186;year=2025;volume=16;issue=2;spage=101;epage=104;aulast=Sharma]

- Brady, L.J., et al. A class of low-cost alternatives to kifunensine for increasing high mannose N-linked glycosylation for monoclonal antibody production in Chinese hamster ovary cells. ResearchGate. 2020. [URL: https://www.researchgate.net/publication/344400553_A_class_of_low-cost_alternatives_to_kifunensine_for_increasing_high_mannose_N-linked_glycosylation_for_monoclonal_antibody_production_in_Chinese_hamster_ovary_cells]

- Walker, L. N-linked glycosylation pathway to show the formation of high-mannose,... ResearchGate. 2011. [URL: https://www.researchgate.net/figure/N-linked-glycosylation-pathway-to-show-the-formation-of-high-mannose-complex-and-hybrid_fig3_51649219]

- Burda, P., et al. ERAD pathways and mechanisms of ERAD inhibition. ResearchGate. 2011. [URL: https://www.researchgate.net/figure/ERAD-pathways-and-mechanisms-of-ERAD-inhibition-As-newly-synthesized-polypeptides-are_fig1_51829623]

- Elbein, A.D., et al. Kifunensine, a potent inhibitor of the glycoprotein processing mannosidase I. ResearchGate. 1990. [URL: https://www.researchgate.net/publication/2144287_Kifunensine_a_potent_inhibitor_of_the_glycoprotein_processing_mannosidase_I]

- Kaewpungsup, P., et al. Effects of Kifunensine on Production and N-Glycosylation Modification of Butyrylcholinesterase in a Transgenic Rice Cell Culture Bioreactor. PMC - NIH. 2020. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7407338/]

- Castilho, A., et al. In vivo Glycan Engineering via the Mannosidase I Inhibitor (Kifunensine) Improves Efficacy of Rituximab Manufactured in Nicotian. Preprints.org. 2018. [URL: https://www.preprints.org/manuscript/201811.0252/v1]

- Castilho, A., et al. In Vivo Glycan Engineering via the Mannosidase I Inhibitor (Kifunensine) Improves Efficacy of Rituximab Manufactured in Nicotiana benthamiana Plants. MDPI. 2018. [URL: https://www.mdpi.com/1422-0067/19/12/3943]

- Banwell, M.G., et al. Total synthesis of (+)-kifunensine, a potent glycosidase inhibitor. RSC Publishing. 1999. [URL: https://pubs.rsc.org/en/content/articlelanding/1999/p1/a904791e]

- Tocris Bioscience. Kifunensine | Glycosylase Inhibitors. [URL: https://www.tocris.com/products/kifunensine_3133]

- Cayman Chemical. Kifunensine (FR900494, CAS Number: 109944-15-2). [URL: https://www.caymanchem.com/product/10009315/kifunensine]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | CAS 134234-43-8 — GlycoFineChem [glycofinechem.com]

- 3. Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Kifunensine, class I alpha-mannosidase inhibitor (CAS 109944-15-2) | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Kifunensine - Wikipedia [en.wikipedia.org]

- 9. glycofinechem.com [glycofinechem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Inhibition of Endoplasmic Reticulum-associated Degradation Rescues Native Folding in Loss of Function Protein Misfolding Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. apexbt.com [apexbt.com]

- 15. A class of low-cost alternatives to kifunensine for increasing high mannose N-linked glycosylation for monoclonal antibody production in Chinese hamster ovary cells [pubmed.ncbi.nlm.nih.gov]

- 16. preprints.org [preprints.org]

- 17. researchgate.net [researchgate.net]

- 18. Methods for Detecting Changes in Protein Glycosylation Modification Levels [en.biotech-pack.com]

- 19. Methods for Detecting Changes in Protein Glycosylation Levels | MtoZ Biolabs [mtoz-biolabs.com]

- 20. Analyzing Glycosylation Profiles with Mass Spectrometric Analysis: A transformative development in Bioconjugation Techniques and Drug Development - Chronicles of Young Scientists [cysonline.org]

The Mannosidase I Inhibitor Kifunensine: From Discovery to Chemical Synthesis of its Diacetonide Intermediate

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Kifunensine is a pivotal tool in glycobiology and therapeutic research, recognized for its potent and selective inhibition of α-mannosidase I, a key enzyme in the N-linked glycosylation pathway.[1][2] This alkaloid, first isolated from a microbial source, has garnered significant attention for its ability to modify the glycosylation patterns of proteins, leading to an accumulation of high-mannose glycans. This property is not only crucial for fundamental studies of glycoprotein processing but also holds therapeutic potential in areas such as lysosomal storage disorders and the production of therapeutic antibodies with enhanced effector functions. This guide provides an in-depth exploration of the discovery of Kifunensine and a detailed examination of the chemical synthesis of Kifunensine diacetonide, a key intermediate in several synthetic routes.

The Discovery and Isolation of Kifunensine

Kifunensine was first reported in 1987 by Iwami and colleagues as a novel immunomodulatory substance produced by the actinomycete Kitasatosporia kifunense 9482.[1][3] The producing microorganism was isolated from a soil sample collected in Kifune, Kyoto, Japan. The structure of Kifunensine was subsequently elucidated in 1989, revealing a unique cyclic oxamide derivative of 1-aminodeoxymannojirimycin.[3]

Fermentation and Isolation Protocol

The production of Kifunensine is achieved through the submerged fermentation of Kitasatosporia kifunense. The following is a generalized protocol based on the initial discovery:

1. Culture and Fermentation:

-

A seed culture of Kitasatosporia kifunense is prepared by inoculating a suitable medium and incubating for 2-3 days.

-

The seed culture is then used to inoculate a production fermentation medium. A typical medium consists of glucose, soluble starch, soybean meal, and inorganic salts.

-

The fermentation is carried out at 28-30°C for 4-5 days with aeration and agitation. The pH of the medium is maintained between 6.0 and 8.0.

2. Extraction and Purification:

-

After fermentation, the culture broth is filtered to separate the mycelium.

-

The filtrate is then subjected to a series of chromatographic purification steps.

-

Initially, the filtrate is passed through a column of activated carbon, which adsorbs Kifunensine.

-

The column is washed with water and then eluted with an aqueous solution of methanol or acetone.

-

The active fractions are pooled, concentrated, and further purified by ion-exchange chromatography and gel filtration.

-

Final purification is typically achieved by crystallization from a suitable solvent system, yielding Kifunensine as a white, crystalline powder.

Chemical Synthesis of Kifunensine: A Focus on the Diacetonide Intermediate

Several total syntheses of Kifunensine have been developed, starting from various chiral precursors. A common strategy involves the use of a diacetonide-protected intermediate to control the stereochemistry of the multiple hydroxyl groups. This section will detail a prominent synthetic route that utilizes this compound.

Synthesis from N-Acetyl-D-Mannosamine (GlycoSyn Commercial Route)

A commercially viable synthesis of Kifunensine has been developed and patented by GlycoSyn, starting from the readily available N-acetyl-D-mannosamine.[2][4] This route proceeds through a key diacetonide-protected mannitol intermediate.

Workflow of the GlycoSyn Synthesis:

Caption: Overview of the GlycoSyn commercial synthesis of Kifunensine.

Detailed Experimental Protocol for the Synthesis of the Diacetonide Intermediate:

This protocol focuses on the key steps leading to the diacetonide-protected aminomannitol intermediate as described in the GlycoSyn patent.[4]

Step 1: Silylation of N-Acetyl-D-mannosamine

-

To a solution of N-acetyl-D-mannosamine in pyridine, add tert-butyldiphenylsilyl chloride (TBDPSCl).

-

Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.

-

Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

-

Purify the product by silica gel chromatography to yield 6-O-tert-butyldiphenylsilyl-N-acetyl-D-mannosamine.

Step 2: Reduction of the Anomeric Carbon

-

Dissolve the silylated product in a suitable solvent such as methanol.

-

Add a reducing agent, for example, sodium borohydride (NaBH₄), in portions at 0°C.

-

Stir the reaction until completion and then quench with an acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure and purify the residue to obtain 6-O-tert-butyldiphenylsilyl-N-acetyl-D-mannitol.

Step 3: Diacetonide Protection

-

Suspend the mannitol derivative in acetone.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and 2,2-dimethoxypropane.

-

Stir the mixture at room temperature. The reaction progress can be monitored by the dissolution of the starting material.

-

Once the reaction is complete, neutralize the acid with a base (e.g., sodium bicarbonate).

-

Filter the mixture and concentrate the filtrate. The crude product, diacetonide-protected 6-O-silyl-N-acetyl-D-mannitol, can be purified by chromatography.

Causality of Experimental Choices:

-

Silylation: The bulky TBDPS group is used to selectively protect the primary hydroxyl group at the C-6 position, leaving the other hydroxyls and the anomeric position available for subsequent reactions.

-

Reduction: The reduction of the anomeric carbon to a hydroxyl group is a crucial step to convert the cyclic mannosamine into a linear mannitol derivative, which is necessary for the subsequent protection and cyclization steps.

-

Diacetonide Protection: The use of acetone with an acid catalyst and a water scavenger (2,2-dimethoxypropane) is a standard and efficient method for protecting vicinal diols. This protection strategy locks the stereochemistry of the chiral centers and prevents unwanted side reactions in the following steps.

Mechanism of Diacetonide Protection: The formation of the acetonide involves the acid-catalyzed reaction of the diol with acetone. The acid protonates the carbonyl oxygen of acetone, making the carbonyl carbon more electrophilic. A hydroxyl group from the diol then attacks the activated carbonyl carbon. Subsequent proton transfer and elimination of water, driven by the presence of a dehydrating agent like 2,2-dimethoxypropane, leads to the formation of a five-membered cyclic acetal (the acetonide).

Final Steps to Kifunensine from the Diacetonide Intermediate

1. Deprotection and Oxamoylation:

-

The acetyl and silyl protecting groups are removed to yield the free amino-diol.

-

The resulting amino-diol is then reacted with an oxamoylating agent to introduce the oxamide moiety.

2. Double Cyclization and Final Deprotection:

-

The key step in the formation of the Kifunensine core is a double cyclization of the oxamide-aldehyde precursor, which is formed in situ by oxidation of the C-6 hydroxyl group. This cyclization is typically promoted by ammonia.

-

The final step is the removal of the acetonide protecting groups to yield Kifunensine. A common method for this deprotection is treatment with an acid, such as trifluoroacetic acid (TFA).[5]

Experimental Protocol: Deprotection of this compound A reported procedure for the final deprotection step is as follows:

-

Dissolve this compound in a 75% aqueous solution of trifluoroacetic acid (TFA).[5]

-

Stir the solution at room temperature for a specified period (e.g., 1-2 hours) until the deprotection is complete, as monitored by TLC or LC-MS.

-

Remove the TFA and water under reduced pressure.

-

Purify the resulting Kifunensine by recrystallization or chromatography.

Data Summary

| Synthesis Route | Starting Material | Key Intermediate | Reported Overall Yield | Reference |

| GlycoSyn | N-Acetyl-D-mannosamine | Diacetonide-protected aminomannitol | Commercially viable | [4] |

| Hering et al. | L-Ascorbic acid | Diacetonide-protected aminohexanol | ~15-20% | [6] |

| Kayakiri et al. | D-Glucose | Not specified | Not explicitly stated |

Conclusion

The discovery of Kifunensine from Kitasatosporia kifunense has provided the scientific community with a powerful tool for modulating glycoprotein synthesis. The subsequent development of various synthetic routes, particularly the commercially scalable process by GlycoSyn, has made this important molecule readily accessible for research and potential therapeutic applications. The use of this compound as a key intermediate highlights a robust strategy for controlling the complex stereochemistry of this natural product. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers in the synthesis and application of Kifunensine and its derivatives in their ongoing scientific endeavors.

References

-

Kayakiri, H., Kasahara, C., Oku, T., & Hashimoto, M. (1990). Synthesis of kifunensine, an immunomodulating substance isolated from microbial source. Tetrahedron Letters, 31(2), 225-226. [Link]

-

Hering, K. W., Karaveg, K., Moremen, K. W., & Pearson, W. H. (2005). A practical synthesis of kifunensine analogues as inhibitors of endoplasmic reticulum alpha-mannosidase I. The Journal of organic chemistry, 70(24), 9892–9904. [Link]

- Benjes, P. A., Jarvis, A. N., Evans, G. B., Painter, G. F., Dickison, J. A., Mitchell, A., & Clinch, K. (2006). U.S. Patent No. 7,129,355. Washington, DC: U.S.

-

Kurhade, S. E., Weiner, J. D., Gao, F. P., & Farrell, M. P. (2022). Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling. ACS chemical biology, 17(11), 3139–3151. [Link]

-

GlycoSyn. (n.d.). Kifunensine. GlycoFineChem. [Link]

-

Elbein, A. D., Tropea, J. E., Mitchell, M., & Kaushal, G. P. (1990). Kifunensine, a potent inhibitor of the glycoprotein processing mannosidase I. The Journal of biological chemistry, 265(26), 15599–15605. [Link]

-

GlycoSyn. (n.d.). Kifunensine. GlycoFineChem. [Link]

-

Iwami, M., Nakayama, O., Terano, H., Kohsaka, M., Aoki, H., & Imanaka, H. (1987). A new immunomodulator, FR-900494. Taxonomy, fermentation, isolation, and physico-chemical and biological characteristics. The Journal of antibiotics, 40(5), 612–622. [Link]

Sources

- 1. Kifunensine, a potent inhibitor of the glycoprotein processing mannosidase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. glycofinechem.com [glycofinechem.com]

- 3. Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US7129355B2 - Process for preparing kifunensine intermediate and kifunensine therefrom - Google Patents [patents.google.com]

- 5. FK-506, a novel immunosuppressant isolated from a Streptomyces. I. Fermentation, isolation, and physico-chemical and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A practical synthesis of kifunensine analogues as inhibitors of endoplasmic reticulum alpha-mannosidase I - PubMed [pubmed.ncbi.nlm.nih.gov]

Kifunensine Diacetonide: A Comprehensive Technical Guide for Researchers

Compound Identification and Chemical Properties

Kifunensine diacetonide serves as a stable, protected form of Kifunensine, facilitating its synthesis and handling.[1][2][3] The acetonide groups protect the diol functionalities of the molecule, which are crucial for its biological activity once deprotected.

| Property | Data | Source |

| Chemical Name | This compound | |

| CAS Number | 134234-43-8 | [1] |

| Synonyms | Isopropylidene Kifunensine | N/A |

| Molecular Formula | C₁₄H₂₀N₂O₆ | Inferred from Kifunensine structure |

| Molecular Weight | 312.32 g/mol | Inferred from Kifunensine structure |

| Appearance | Typically a solid | General chemical knowledge |

| Solubility | Soluble in organic solvents such as acetone | [4] |

Safety and Hazard Information

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following information is derived from the SDS of Kifunensine and the general chemical properties of acetonide-protected compounds. Users must conduct their own risk assessment before handling.

The primary hazards associated with this compound are related to the deprotection process, which typically involves strong acids, and the potential biological effects of any residual, deprotected Kifunensine. The hazards of Kifunensine itself are considered the principal toxicological concern.

GHS Hazard Classification (Inferred from Kifunensine)

| Hazard Class | Category | Hazard Statement |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

Precautionary Statements (Inferred from Kifunensine) [5][6]

| Code | Precaution |

| P264 | Wash hands thoroughly after handling. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage

-

Handling: Avoid contact with eyes, skin, and clothing.[6] Use in a well-ventilated area or with appropriate exhaust ventilation.[5] Avoid formation of dust and aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry place. Kifunensine is stable for years when stored at -20°C.[7][8]

Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Use chemical safety goggles or a face shield.[5][6] |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | Not typically required for small quantities if handled in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |

Mechanism of Action: The Role of Kifunensine

This compound itself is biologically inactive. Its utility lies in its conversion to Kifunensine. Kifunensine is a potent and selective inhibitor of Class I α-mannosidases, specifically targeting the endoplasmic reticulum (ER) α-1,2-mannosidase I and Golgi α-mannosidases IA, IB, and IC.[7][8] This inhibition blocks the trimming of mannose residues from N-linked glycoproteins during their processing in the ER and Golgi apparatus.[9]

This mechanism has significant implications for cellular processes:

-

Glycoprotein Folding and Quality Control: By preventing mannose trimming, Kifunensine can interfere with the ER-associated degradation (ERAD) pathway, which is responsible for eliminating misfolded glycoproteins.

-

Therapeutic Antibody Production: Treatment of antibody-producing cell lines with Kifunensine results in antibodies with a higher proportion of high-mannose glycans. This can enhance antibody-dependent cell-mediated cytotoxicity (ADCC), a desirable characteristic for many therapeutic antibodies.

-

Research Applications: Kifunensine is widely used to study the role of N-linked glycosylation in protein trafficking, function, and degradation.[9]

Caption: Conversion of this compound and subsequent inhibition of glycoprotein processing.

Experimental Protocols

Deprotection of this compound to Kifunensine

This protocol describes a common method for the removal of the acetonide protecting groups to yield Kifunensine.[4]

Materials:

-

This compound

-

Trifluoroacetic acid (TFA), 75% aqueous solution

-

Methanol

-

Rotary evaporator

-

Round-bottom flask

-

Stir bar

Procedure:

-

Dissolution: Dissolve this compound in the 75% aqueous trifluoroacetic acid solution in a round-bottom flask with a stir bar.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Solvent Removal: Remove the trifluoroacetic acid and water under reduced pressure using a rotary evaporator. Co-evaporation with methanol may be necessary to remove residual TFA.

-

Purification: The crude Kifunensine can be purified by an appropriate method, such as recrystallization or column chromatography, to yield the final product.

Safety Precautions for Deprotection:

-

Trifluoroacetic acid (TFA) is highly corrosive and toxic. Handle TFA in a chemical fume hood while wearing appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat.

-

Ensure that all glassware is dry and appropriate for use with strong acids.

-

Have an appropriate quenching agent and spill kit readily available.

Caption: Step-by-step workflow for the deprotection of this compound.

Toxicological Information (Inferred from Kifunensine)

There is limited toxicological data available for Kifunensine. The primary known effect is serious eye irritation.[6] No sensitizing effects are known, and it is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.

First Aid Measures [5]

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |

| Skin Contact | Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops. |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Get medical attention. |

Conclusion

References

-

GlycoFineChem. This compound | CAS 134234-43-8. [Link]

-

GlycoFineChem. New Products. [Link]

-

GlycoFineChem. Kifunensine. [Link]

-

Wikipedia. Kifunensine. [Link]

-

ResearchGate. Is acetonide protected 1,2-diol stable in strong base system such t-BuOK/t-BuOH?. [Link]

-

National Center for Biotechnology Information. Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling. [Link]

-

ChemSrc. Kifunensine - Free SDS search. [Link]

-

ACS Publications. Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling. [Link]

-

National Center for Biotechnology Information. Kifunensine, a potent inhibitor of the glycoprotein processing mannosidase I. [Link]

-

Chemistry LibreTexts. 9.7: Acetals as Protecting Groups. [Link]

-

Chemistry LibreTexts. 17.8: Acetals as Protecting Groups. [Link]

-

Wikipedia. Acetonide. [Link]

-

Organic Chemistry Portal. Acetonides. [Link]

-

National Center for Biotechnology Information. A practical synthesis of kifunensine analogues as inhibitors of endoplasmic reticulum alpha-mannosidase I. [Link]

Sources

- 1. This compound | CAS 134234-43-8 — GlycoFineChem [glycofinechem.com]

- 2. New Products — GlycoFineChem [glycofinechem.com]

- 3. glycofinechem.com [glycofinechem.com]

- 4. Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Kifunensine | Glycosylase Inhibitors: Tocris Bioscience [rndsystems.com]